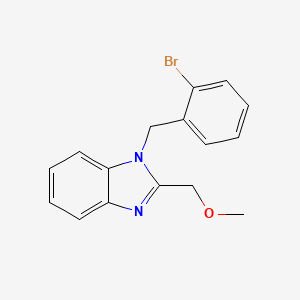

1-(4-甲氧基苄基)-4-(3-甲基苄基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine and related compounds involves multiple steps including reactions that introduce the methoxybenzyl and methylbenzyl groups to the piperazine core. For instance, the synthesis of related 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines demonstrates the complexity and variability in the synthesis routes for such compounds (G. Mokrov et al., 2019). These processes typically involve reactions under controlled conditions to ensure the addition of specific functional groups.

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine, is crucial for their chemical behavior and potential applications. Studies on similar compounds, such as 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), help in understanding the metabolic pathways and structural implications of substitutions on the piperazine ring (R. Staack, H. Maurer, 2004). These insights contribute to the overall understanding of the molecular framework and its impact on chemical and biological activities.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, highlighting their reactive nature and the potential for functionalization. For example, the oxidative removal of the N-(4-methoxybenzyl) group on 2,5-piperazinediones with cerium(IV) diammonium nitrate showcases the chemical reactivity and the possibility to modify the molecular structure (M. Yamaura et al., 1985). Such reactions are fundamental in the development and synthesis of new compounds with desired properties.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. While specific data on 1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine might not be readily available, studying closely related compounds provides valuable insights. For instance, the study of six 1-halobenzoyl-4-(2-methoxyphenyl)piperazines revealed significant insights into their supramolecular assembly and physical properties based on hydrogen-bonded formations (Chayanna Harish Chinthal et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other substances, stability under various conditions, and the potential for undergoing specific chemical transformations, are critical for understanding the behavior of piperazine derivatives. Analyzing compounds like 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine provides insights into the chemical versatility and the influence of substituents on the piperazine core's reactivity and binding affinity (Yingfang He et al., 2017).

科学研究应用

合成和心脏向性活性

研究人员合成了一组新的 1-(甲氧基苄基)-4-{2-[(甲氧基苄基)氨基]乙基}哌嗪,研究了三氮烷连接基的结构与其心脏向性活性之间的关系。其中,一种化合物在乌头碱和 CaCl2 心律失常模型中表现出统计学上显着的抗心律失常活性,突出了其在心血管疾病中的潜在治疗应用 (Mokrov 等人,2019)。

抗菌活性

新型 1,2,4-三唑衍生物(包括利用甲氧基苄基哌嗪的化合物)的合成已证明对各种测试微生物具有良好至中等的抗菌活性。这项研究扩展了甲氧基苄基哌嗪衍生物在开发新型抗菌剂中的潜力 (Bektaş 等人,2010)。

代谢物鉴定

对大鼠中 1-[双(4-氟苯基)甲基]-4-(2,3,4-三甲氧基苄基)哌嗪二盐酸盐 (KB-2796) 代谢产物进行的研究揭示了生物转化的主要途径,包括 O-去甲基化、N-脱烷基化和羟基化。这项研究提供了对类似化合物代谢的见解,这对药物开发和毒理学研究至关重要 (Kawashima 等人,1991)。

具有哌嗪的曼尼希碱的生物活性

一项合成具有取代哌嗪(包括甲氧基苄基哌嗪衍生物)的新曼尼希碱的研究评估了它们的细胞毒性/抗癌和碳酸酐酶 (CA) 抑制剂作用。一些化合物显示出高活性,表明它们作为进一步药物开发的先导物的潜力 (Gul 等人,2019)。

肝毒性评估

对哌嗪类合成药物(包括与甲氧基苄基哌嗪相关的药物)的肝毒性进行的研究强调了胆固醇和脂质生物合成关键酶的上调。这项研究提供了有关食用此类化合物潜在健康风险的宝贵信息 (Arbo 等人,2016)。

作用机制

安全和危害

未来方向

The study of piperazine derivatives is a rich field, with potential applications in areas such as medicinal chemistry, materials science, and more . The compound “1-(4-methoxybenzyl)-4-(3-methylbenzyl)piperazine” could potentially be of interest in these areas, depending on its specific properties and activities.

属性

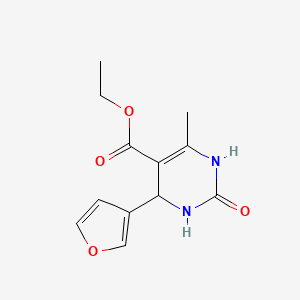

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-17-4-3-5-19(14-17)16-22-12-10-21(11-13-22)15-18-6-8-20(23-2)9-7-18/h3-9,14H,10-13,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKNSOCOAUANFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-4-(3-methylbenzyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![N-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]methanesulfonamide](/img/structure/B5553677.png)

![N-ethyl-2-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5553691.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)